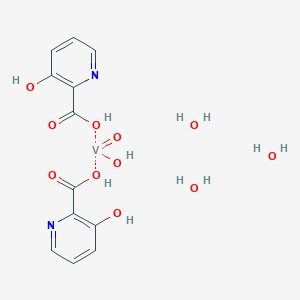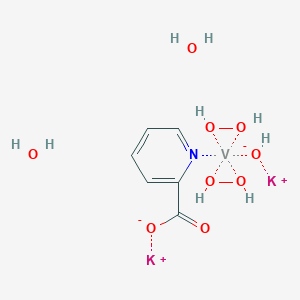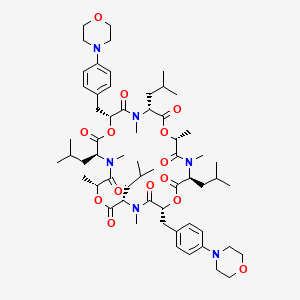![molecular formula C41H44N2O20 B11936217 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside CAS No. 290304-24-4](/img/structure/B11936217.png)
3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daun02 is a compound derived from the anthracycline family, which includes daunorubicin, doxorubicin, and adriamycin. These compounds are well-known for their use in anti-cancer treatments, particularly for tumors in the breast, bile ducts, esophagus, liver, and leukemia . Daun02 is a prodrug that is converted into daunorubicin by the enzyme β-galactosidase, making it a valuable tool in scientific research for targeting specific cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Daun02 is synthesized as an anthracycline derivative. The synthesis involves the use of β-galactosidase to catalyze the conversion of Daun02 into daunomycin, which then causes apoptotic cell death and blockade of voltage-dependent calcium channels . The specific reaction conditions and industrial production methods are not widely documented, but the compound is known to be insoluble in water and ethanol, and soluble in DMSO with ultrasonic assistance .
Analyse Chemischer Reaktionen
Types of Reactions
Daun02 undergoes several types of chemical reactions, primarily involving its conversion to daunorubicin. This conversion is catalyzed by β-galactosidase, leading to the formation of daunomycin . The major reactions include:
Reduction: Similar to oxidation, reduction reactions are possible but not extensively studied.
Substitution: The primary reaction involves the substitution of the prodrug Daun02 to active daunorubicin.
Common Reagents and Conditions
The most common reagent used with Daun02 is β-galactosidase, which catalyzes its conversion to daunorubicin . The reaction conditions typically involve the presence of this enzyme and suitable solvents like DMSO.
Major Products
The major product formed from the reactions involving Daun02 is daunorubicin, which is a potent topoisomerase inhibitor .
Wissenschaftliche Forschungsanwendungen
Daun02 has a wide range of scientific research applications, including:
Wirkmechanismus
Daun02 exerts its effects by being converted into daunorubicin by β-galactosidase. Daunorubicin then inhibits topoisomerase, an enzyme crucial for DNA replication and repair . This inhibition leads to the reduction of calcium ion-dependent action potentials in neuroblastoma cells . The molecular targets and pathways involved include the blockade of voltage-dependent calcium channels and the induction of apoptotic cell death .
Vergleich Mit ähnlichen Verbindungen
Daun02 is unique in its ability to be selectively activated by β-galactosidase, making it a valuable tool for targeting specific cells. Similar compounds include:
Daunorubicin: A direct anthracycline used in cancer treatment.
Doxorubicin: Another anthracycline with similar anti-cancer properties.
Adriamycin: Also part of the anthracycline family, used for similar purposes.
These compounds share similar mechanisms of action but differ in their specific applications and activation methods.
Eigenschaften
CAS-Nummer |
290304-24-4 |
|---|---|
Molekularformel |
C41H44N2O20 |
Molekulargewicht |
884.8 g/mol |
IUPAC-Name |
[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24?,25+,26-,31+,34-,37-,38+,39+,41?/m0/s1 |
InChI-Schlüssel |
BOIXMGNMIWJAEW-SGVPLSEHSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


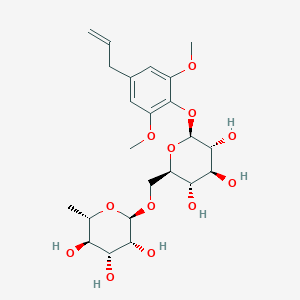
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)

![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)


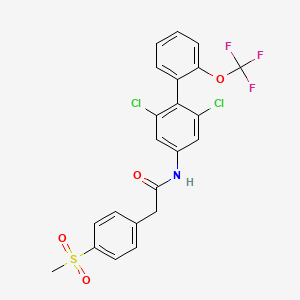

![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)

